molecular formula C11H15N3O2 B14821100 methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate

methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate

Cat. No.: B14821100
M. Wt: 221.26 g/mol
InChI Key: GREJYKDLWQHLEN-UHFFFAOYSA-N
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Description

Methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate is a complex organic compound with a unique structure that includes an imidazoindolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazoindolizine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

Methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic properties and its role in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-3a,7-Methanoazulene: This compound shares a similar hexahydro structure but differs in its functional groups and overall reactivity.

    Cyperadiene: Another compound with a similar core structure but different substituents and chemical properties.

Uniqueness

Methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its unique structure allows for specific interactions and reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)7-2-8-3-9-10(13-6-12-9)5-14(8)4-7/h6-8H,2-5H2,1H3,(H,12,13)

InChI Key

GREJYKDLWQHLEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC3=C(CN2C1)NC=N3

Origin of Product

United States

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